molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No. B1374498
M. Wt: 277.31 g/mol
InChI Key: ZBAUJKDHNXTZOO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound . It has a molecular weight of 277.32 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 277.32 .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
    • Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
    • Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
  • Scientific Field: Peptide Synthesis

    • Room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis .
  • Scientific Field: Drug Delivery

    • Amphipathic derivatives of the compound are prepared under the acid condition of lysosomal pH 4.0, which can effectively reprint in vivo genomic medicine by blood circulation and Intracellular obstacle, into liver cell .
  • Scientific Field: Organic Chemistry

    • The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
    • This method is commonly used in the synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid .
  • Scientific Field: Biochemistry

    • BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated .
    • This approach is complementary to the Gabriel synthesis of amines .
  • Scientific Field: Medicinal Chemistry

    • Amphipathic derivatives of the compound are prepared under the acid condition of lysosomal pH 4.0 .
    • These derivatives can effectively deliver genomic medicine by blood circulation and intracellular obstacle, into liver cells .
  • Scientific Field: Organic Chemistry

    • The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
    • This method is commonly used in the synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid .
  • Scientific Field: Biochemistry

    • BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated .
    • This approach is complementary to the Gabriel synthesis of amines .
  • Scientific Field: Medicinal Chemistry

    • Amphipathic derivatives of the compound are prepared under the acid condition of lysosomal pH 4.0 .
    • These derivatives can effectively deliver genomic medicine by blood circulation and intracellular obstacle, into liver cells .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUJKDHNXTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

CAS RN

1179622-21-9
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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